![molecular formula C10H12ClN3O B1380063 [4-(3-Methyl-1,2,4-oxadiazol-5-yl)phenyl]methanamine hydrochloride CAS No. 1461713-84-7](/img/structure/B1380063.png)
[4-(3-Methyl-1,2,4-oxadiazol-5-yl)phenyl]methanamine hydrochloride
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Overview
Description
“[4-(3-Methyl-1,2,4-oxadiazol-5-yl)phenyl]methanamine hydrochloride” is a compound that contains a 1,2,4-oxadiazole ring, which is a five-membered heterocyclic scaffold with an oxygen and two nitrogen atoms . These types of compounds have been synthesized by several research groups as anti-infective agents with anti-bacterial, anti-viral, and anti-leishmanial activities .
Scientific Research Applications
Anti-Trypanosomal Activity
The 1,2,4-oxadiazole moiety has been studied for its potential mode of action against Trypanosoma cruzi cysteine protease cruzain. This suggests that compounds with this moiety, such as “[4-(3-Methyl-1,2,4-oxadiazol-5-yl)phenyl]methanamine hydrochloride”, could be explored for their anti-trypanosomal activity through molecular docking and subsequent evaluation of cytotoxicity .
Anti-Cancer Properties
Derivatives of 1,3,4-oxadiazole have shown promising cytotoxicity against various cancer cell lines. Although the specific compound is a 1,2,4-oxadiazole derivative, it may also possess anti-cancer properties that could be investigated further .
σ Receptor Binding
1,2,4-Oxadiazole derivatives have been evaluated for their binding affinity to σ receptors. These receptors are involved in several biological processes and diseases. The compound could potentially be evaluated for its affinity and selectivity to σ receptors .
Drug Stability
The 1,2,4-oxadiazole heterocycle is known for its hydrolytic and metabolic stability compared to amides. This property makes it an important pharmacophore for creating novel drug molecules with improved stability profiles .
Synthesis and Docking Studies
Compounds with the 1,2,4-oxadiazole moiety have been synthesized and structurally confirmed through various analytical methods. They have also been subject to docking studies to predict their interaction with biological targets. This suggests potential applications in drug design and development for “[4-(3-Methyl-1,2,4-oxadiazol-5-yl)phenyl]methanamine hydrochloride” .
Springer - A review on synthetic account of 1,2,4-oxadiazoles as anti… BioInterface Research - 1,3,4-Oxadiazole as a Potential Anti-Cancer Scaffold: A Review MDPI - Novel 1,2,4-Oxadiazole Derivatives in Drug Discovery BMC Chemistry - Design, synthesis, and biological activity of novel 1,2,4-oxadiazole… BMC Chemistry - Synthesis, biological evaluation and docking studies of 1,2,4…
Mechanism of Action
Target of Action
It is known that 1,2,4-oxadiazole derivatives, which include this compound, have a broad spectrum of biological activities . They have been synthesized as anti-infective agents with anti-bacterial, anti-viral, and anti-leishmanial activities .
Mode of Action
For instance, some 1,2,4-oxadiazole derivatives have been recognized as selective inhibitors of human carbonic anhydrase isoforms related to cancer therapy .
Biochemical Pathways
It is known that 1,2,4-oxadiazole derivatives can affect a variety of biochemical pathways due to their broad spectrum of biological activities .
Pharmacokinetics
The pharmacokinetic properties of 1,2,4-oxadiazole derivatives are generally influenced by their chemical structure .
Result of Action
It is known that 1,2,4-oxadiazole derivatives can have a variety of effects, such as antibacterial, antiviral, and anti-leishmanial activities .
Action Environment
The action of 1,2,4-oxadiazole derivatives can be influenced by a variety of factors, including the presence of other compounds, temperature, ph, and the specific characteristics of the biological system in which they are acting .
properties
IUPAC Name |
[4-(3-methyl-1,2,4-oxadiazol-5-yl)phenyl]methanamine;hydrochloride |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H11N3O.ClH/c1-7-12-10(14-13-7)9-4-2-8(6-11)3-5-9;/h2-5H,6,11H2,1H3;1H |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LYAYLCFATQZTHF-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NOC(=N1)C2=CC=C(C=C2)CN.Cl |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H12ClN3O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
225.67 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS RN |
1461713-84-7 |
Source
|
Record name | [4-(3-methyl-1,2,4-oxadiazol-5-yl)phenyl]methanamine hydrochloride | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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